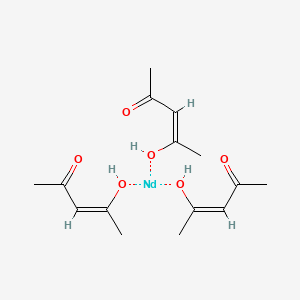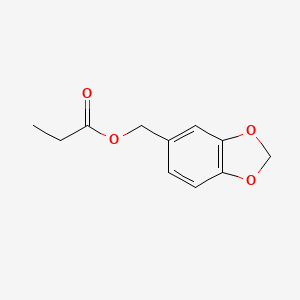
(1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and a hexahydro-naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol typically involves multiple steps, including the formation of the hexahydro-naphthalene core and the introduction of the propan-2-yl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the hexahydro-naphthalene core through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Functional Group Introduction: Addition of the propan-2-yl group and hydroxyl group through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic hydrogenation may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.
Mecanismo De Acción
The mechanism of action of (1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4aR)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,7-hexahydronaphthalene
- (1R,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol
Uniqueness
What sets (1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol apart from similar compounds is its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1R,4R,4aR,6R)-4,4a-dimethyl-6-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-6-7-13-14(16)8-5-11(3)15(13,4)9-12/h7,10-12,14,16H,5-6,8-9H2,1-4H3/t11-,12-,14-,15-/m1/s1 |
Clave InChI |
BHKACUOAVHZOLR-QHSBEEBCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](C2=CC[C@H](C[C@]12C)C(C)C)O |
SMILES canónico |
CC1CCC(C2=CCC(CC12C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
